Embinin

Description

Structure

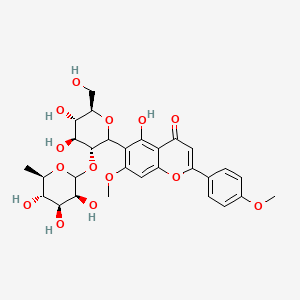

2D Structure

3D Structure

Properties

IUPAC Name |

6-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O14/c1-11-21(32)24(35)26(37)29(40-11)43-28-25(36)22(33)18(10-30)42-27(28)20-16(39-3)9-17-19(23(20)34)14(31)8-15(41-17)12-4-6-13(38-2)7-5-12/h4-9,11,18,21-22,24-30,32-37H,10H2,1-3H3/t11-,18-,21-,22-,24+,25+,26+,27?,28-,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTGLFRGBDFBHI-FFIOIDJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967018 | |

| Record name | 1,5-Anhydro-2-O-(6-deoxyhexopyranosyl)-1-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52589-13-6 | |

| Record name | Embinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-2-O-(6-deoxyhexopyranosyl)-1-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Characterization of Embinin

Advanced Spectroscopic Techniques for Embinin Structure Determination

Spectroscopic methods are indispensable tools in the structural elucidation of complex natural products like this compound. They provide complementary information that, when combined, allows for the comprehensive determination of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure, configuration, and conformation of organic molecules. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial. These techniques allow for the assignment of individual proton and carbon signals, revealing the connectivity of atoms within the molecule. Analysis of coupling constants in ¹H NMR spectra provides information about the dihedral angles between coupled protons, which helps in determining the relative configuration and preferred conformation of different parts of the molecule, particularly the flavonoid backbone and the attached sugar moieties. Studies on this compound and its derivatives have utilized NMR spectroscopy for structural confirmation and analysis researchgate.netuwi.eduresearchgate.net. The use of solvents like methanol-d4 (B120146) is common for dissolving samples for NMR analysis mdpi.com. In some cases, duplicated signals in NMR spectra have been observed, which can indicate the presence of rotamers arising from hindered rotation around the C-C linkage between the flavonoid aglycone and the C-linked sugar researchgate.net.

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Elucidation

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and gaining insights into its structural subunits through fragmentation analysis. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-TOF-MS are commonly employed. researchgate.netmdpi.com LC-MS and MS/MS (tandem mass spectrometry) are particularly useful for analyzing complex mixtures and obtaining detailed fragmentation patterns of isolated compounds like this compound. uwi.eduresearchgate.netacs.orgjapsonline.comcapes.gov.br By analyzing the mass-to-charge ratio (m/z) of the intact molecule and its fragments, researchers can deduce the molecular formula and identify characteristic substructures. Molecular networking, a computational approach based on MS/MS fragmentation patterns, has also been applied to tentatively identify and cluster metabolites, including this compound, based on their structural similarities and shared fragmentation ions. mdpi.com High-resolution accurate mass measurements and diagnostic fragmentation patterns obtained from HRESI-MS/MS chromatograms are used to confirm the identity and propose molecular formulas for compounds like this compound. mdpi.com this compound has been reported to have a molecular weight below 1 kDa frontiersin.orgomicsdi.org, consistent with its structure as a flavonoid glycoside.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the presence of chromophores and functional groups within the this compound molecule. UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). itwreagents.commrclab.compsu.eduoutermost-tech.com This technique is particularly useful for identifying conjugated systems, such as the aromatic rings and double bonds present in the flavonoid structure of this compound, which act as chromophores and absorb strongly in the UV region. acs.orgitwreagents.commrclab.compsu.eduoutermost-tech.com The UV spectrum of this compound shows characteristic absorption maxima at wavelengths such as 273 nm and 330-332 nm, indicative of its flavonoid nature. tandfonline.com IR spectroscopy, on the other hand, measures the absorption of infrared radiation due to the vibration of chemical bonds. itwreagents.commrclab.comoutermost-tech.com The IR spectrum provides a unique "fingerprint" for a molecule and allows for the identification of specific functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-O-C stretching vibrations associated with the flavonoid core and the glycosidic linkages. itwreagents.commrclab.comoutermost-tech.com Both UV and IR spectra are routinely acquired during the characterization of this compound. uwi.edumdpi.comtandfonline.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography is a technique that can provide the definitive three-dimensional structure of a molecule, including the absolute stereochemistry and crystal packing arrangement, provided that suitable single crystals can be obtained. While direct X-ray crystal structure analysis of this compound (the C-glycosyl flavone) is not widely reported in the provided snippets, X-ray diffraction studies have been conducted on related compounds or derivatives, such as a derivative of this compound researchgate.net and the structurally distinct compound embelin (B1684587) (a benzoquinone) nih.govdntb.gov.ua. These studies highlight the power of X-ray crystallography in precisely determining bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for confirming structures elucidated by other spectroscopic methods and understanding solid-state properties. researchgate.netnih.govdntb.gov.ua

Chemical Derivatization Strategies for Structural Insights and Analog Synthesis

Chemical derivatization involves the chemical modification of a compound to alter its properties, often to facilitate analysis or to synthesize analogs. For structural elucidation, derivatization can be used to introduce specific functional groups that enhance detectability by spectroscopic methods or to simplify complex spectra. For example, acetylation of hydroxyl groups is a common derivatization strategy. Acetylation of this compound with acetic anhydride (B1165640) in pyridine (B92270) has been reported to yield a tetra-acetate derivative, which was then used for NMR analysis, likely simplifying the spectra and aiding in signal assignment, particularly for the sugar protons. tandfonline.com

| Derivatization Method | Purpose | Example (if available for this compound or similar) |

| Acetylation | Simplification of NMR spectra, analysis of hydroxyl group positions | Acetylation of this compound tandfonline.com |

| Permethylation | Enhanced volatility and fragmentation in MS, analysis of glycosylation | Used for glycosaminoglycans in LC-MS/MS nih.gov |

| Formation of Esters | Improved chromatographic separation and detection | Used for carboxylic acids in HPLC xjtu.edu.cn |

Chemical derivatization can also be employed to synthesize analogs of this compound with potentially altered biological activities or improved pharmacological properties. While the provided information focuses more on structural elucidation, the mention of derivatives researchgate.netresearchgate.netresearchgate.net implies that chemical modifications are explored in research related to this compound. Derivatization strategies are widely used in analytical chemistry to improve separation, enhance ionization efficiency in mass spectrometry, and introduce chromophores or fluorophores for improved detection in techniques like HPLC. xjtu.edu.cnslideshare.netddtjournal.com

Biosynthesis and Chemoenzymatic Approaches to Embinin Production

Proposed Biosynthetic Pathways of Embinin in Natural Sources

This compound has been identified and isolated from various natural sources, notably from plants such as Iris lactea and species within the Anthurium genus. doaj.orgacs.org The presence of this compound in these plant species suggests its biosynthesis occurs via the general phenylpropanoid and flavonoid pathways, which are well-established in plant metabolism.

The biosynthesis of flavonoids in plants typically begins with the shikimate pathway, leading to the production of phenylalanine and tyrosine. These amino acids are then converted into cinnamic acid and p-coumaric acid, respectively, through the action of enzymes like phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H). nih.gov Further enzymatic steps, including the action of 4-coumaroyl:CoA ligase (4CL), convert these phenylpropanoid acids into activated forms, such as p-coumaroyl-coenzyme A. nih.gov

The core flavonoid structure, a C15 skeleton, is formed by the condensation of one molecule of an activated cinnamic acid derivative (e.g., p-coumaroyl-CoA) with three molecules of malonyl-CoA. This key step is catalyzed by chalcone (B49325) synthase (CHS), yielding a chalcone. nih.gov Chalcones are then isomerized to flavanones by chalcone isomerase (CHI). nih.gov Flavanones serve as central intermediates for the biosynthesis of various flavonoid subclasses, including flavones, flavonols, anthocyanins, and others, through a series of hydroxylation, reduction, methylation, and glycosylation reactions catalyzed by specific enzymes.

As a flavone (B191248) C-glycoside, the biosynthesis of this compound likely proceeds from a flavanone (B1672756) precursor, which is desaturated to form the flavone aglycone. The crucial step distinguishing this compound is the attachment of the sugar moiety (which contributes to the C29H34O14 formula, indicating a disaccharide or a monosaccharide with additional modifications) via a carbon-carbon bond (C-glycosylation) rather than the more common oxygen-glycosylation (O-glycosylation). This C-glycosylation is catalyzed by specific C-glycosyltransferases. While the general flavonoid pathway is understood, the precise sequence of enzymatic modifications, including specific hydroxylations, methoxylations, and the exact C-glycosylation steps leading specifically to the this compound structure in plants, requires further detailed enzymatic and genetic studies for full elucidation.

Beyond plant sources, this compound has also been detected in the intracellular extract of the microorganism Glutamicibacter mysorens. nih.govresearchgate.net This finding suggests a potential alternative or complementary biosynthetic route in certain microorganisms. Glutamicibacter species are known for their ability to produce various bioactive compounds, including antibiotics and enzymes. nih.gov The biosynthetic pathways for complex natural products in microorganisms can involve polyketide synthesis, non-ribosomal peptide synthesis, or hybrid pathways, often mediated by large enzymatic complexes. While the specific pathway for this compound production in G. mysorens has not been detailed in the provided information, its presence indicates the existence of a microbial enzymatic machinery capable of assembling this molecule.

Enzymatic Transformations and Biocatalysis in this compound Synthesis

Enzymes play indispensable roles throughout the proposed biosynthetic pathways of this compound in nature. In plants, a cascade of enzymes is responsible for converting primary metabolites into the complex flavonoid structure. Key enzymatic classes involved in flavonoid biosynthesis include PAL, C4H, 4CL, CHS, CHI, flavone synthases, hydroxylases, methyltransferases, and glycosyltransferases. nih.gov

For this compound, the formation of the C-glycosidic bond is a particularly significant enzymatic transformation. C-glycosyltransferases catalyze the transfer of a sugar moiety to a carbon atom of an acceptor molecule, a process that is distinct from O-glycosylation and often results in more stable glycosides. The specificity of these enzymes dictates which sugar is transferred and to which position on the aglycone it is attached. Understanding the specific C-glycosyltransferases involved in this compound biosynthesis is crucial for potentially replicating this process in vitro or through metabolic engineering.

While the search results highlight the general importance of biocatalysis in synthesizing chiral organic molecules and active pharmaceutical ingredients researchgate.netmdpi.comchemrxiv.org, and mention this compound in the context of microbial production nih.govresearchgate.net, there is limited specific information available regarding enzymatic transformations or biocatalytic processes applied directly to the synthesis or modification of this compound itself. One result mentions this compound in relation to the biocatalysis of cycloastragenol (B1669396) by Mucor subtilissimus, but the precise nature of this relationship or whether M. subtilissimus enzymes transform this compound is not clearly described. dntb.gov.ua

Despite the lack of specific examples for this compound, the principles of biocatalysis are highly relevant to complex natural products like flavonoids. Enzymes offer high chemo-, regio-, and stereoselectivity, enabling precise modifications that are challenging to achieve with traditional chemical methods. chemrxiv.org Enzymatic transformations such as glycosylation, hydroxylation, methylation, and acylation could potentially be employed for the synthesis of this compound or its analogs, either by using isolated enzymes or through biotransformation using whole cells.

Chemoenzymatic Synthesis Methodologies for this compound and its Analogs

Chemoenzymatic synthesis is a powerful strategy that combines the strengths of chemical synthesis and enzymatic catalysis to construct complex molecules. This approach leverages the versatility and efficiency of chemical reactions for certain steps while employing enzymes for transformations that require high selectivity or operate under mild conditions, such as glycosylation or stereoselective reactions. mdpi.comchemrxiv.org

This methodology has been successfully applied to the synthesis of various complex natural products, including other glycosides and compounds with challenging stereocenters. chemrxiv.orgnih.govchemrxiv.orgmdpi.comnih.govnih.govrsc.org The advantages of chemoenzymatic synthesis include reduced numbers of protection and deprotection steps compared to purely chemical routes, improved yields, and the ability to synthesize enantiomerically pure compounds. researchgate.netmdpi.comchemrxiv.org

For a molecule like this compound, a flavone C-glycoside, a chemoenzymatic synthesis approach could potentially involve the chemical synthesis of the flavone aglycone followed by enzymatic C-glycosylation using a suitable C-glycosyltransferase and activated sugar donor. Alternatively, enzymes could be used for specific functionalization steps on a chemically synthesized precursor, or chemical steps could be used to modify an enzymatically produced intermediate.

However, based on the available search results, specific published methodologies detailing the total chemoenzymatic synthesis of this compound or its direct analogs were not identified. While the principles and applications of chemoenzymatic synthesis to similar complex molecules are well-documented, the development of a specific route for this compound would require dedicated research to identify suitable enzymatic steps, optimize reaction conditions, and integrate them with chemical transformations. The potential for applying chemoenzymatic strategies to synthesize this compound or novel analogs remains a promising area, offering a route to potentially more efficient and sustainable production compared to solely chemical methods, especially for introducing the specific glycosylation pattern and stereochemistry.

Molecular and Cellular Mechanisms of Embinin Action

Elucidation of Intracellular Signaling Pathway Modulation by Embinin

Research into this compound's mechanism of action has identified its significant role in modulating key intracellular signaling cascades. These pathways are crucial for transmitting extracellular signals into cellular responses, and their modulation by this compound underlies its observed physiological effects.

Mechanistic studies have demonstrated that this compound's effects are related to the activation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.govnih.govresearchgate.net In rat models of lumbar disc herniation (LDH), treatment with this compound was shown to activate the cAMP pathway in nucleus pulposus tissues. nih.govnih.gov This was confirmed by enzyme-linked immunosorbent assay (ELISA) which showed an increased secretion of cAMP in these tissues following this compound administration. frontiersin.org The cAMP pathway is a vital second messenger system that regulates a multitude of cellular functions. scienceopen.com Its activation by this compound is a key initiating step in a cascade of downstream events. nih.govnih.gov

Bioinformatic analysis has provided insights into the potential targets of this compound, suggesting an interaction with G protein-coupled receptor (GPCR) signaling networks. frontiersin.org Gene Ontology (GO) enrichment analysis of this compound's targets revealed an enrichment in GPCR signaling pathways. frontiersin.org GPCRs are the largest family of cell surface receptors that, upon binding a ligand, activate intracellular G proteins, which can then modulate effector proteins like adenylyl cyclase—the enzyme responsible for cAMP production. nih.govresearchgate.net The activation of the cAMP pathway by this compound is consistent with an upstream modulation of a GPCR-mediated signaling event. frontiersin.orgnih.gov

The activation of the cAMP pathway by this compound leads to the direct modulation of downstream kinase cascades. frontiersin.org A primary effector of intracellular cAMP is Protein Kinase A (PKA). scienceopen.com Upon cAMP binding, the catalytic subunits of PKA are released and activated, which then phosphorylate various substrate proteins. scienceopen.com One of the most critical targets of PKA is the cAMP response element-binding protein (CREB). Immunoblot assays in nucleus pulposus tissues from LDH rat models treated with this compound confirmed the expression of PKA and CREB, and importantly, showed increased phosphorylation of CREB. frontiersin.org Phosphorylation of CREB at serine-133 is a crucial step for its activation, enabling it to bind to DNA and regulate the transcription of target genes.

| Signaling Component | Observed Effect | Method of Detection | Reference |

|---|---|---|---|

| cAMP | Increased secretion | ELISA | frontiersin.org |

| PKA | Expression detected | Immunoblot Assay | frontiersin.org |

| CREB | Increased phosphorylation | Immunoblot Assay | frontiersin.org |

This compound's Impact on Fundamental Cellular Processes and Phenotypes

The modulation of signaling pathways by this compound translates into significant effects on cellular behavior, most notably the induction of programmed cell death, or apoptosis, in specific cell types.

A significant cellular outcome of this compound action is the induction of apoptosis, particularly in nucleus pulposus (NP) cells. nih.govnih.gov In rat models of lumbar disc herniation, this compound was found to induce apoptosis of NP cells, which is a key process in the natural reabsorption of herniated disc tissue. nih.govresearchgate.net The pro-apoptotic effect of this compound was demonstrated through multiple experimental approaches. Flow cytometry (FCM) and TUNEL assays confirmed an increase in apoptosis levels in the nucleus pulposus tissues of rats treated with this compound. researchgate.net Mechanistically, immunoblot assays revealed changes in the expression of key apoptosis-regulating proteins. This compound treatment led to an increase in the expression of pro-apoptotic proteins Bax and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net

| Apoptotic Marker | Function | Effect of this compound | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic | Increased expression | researchgate.net |

| Bcl-2 | Anti-apoptotic | Decreased expression | researchgate.net |

| Cleaved Caspase-3 | Executioner caspase (pro-apoptotic) | Increased expression | researchgate.net |

While this compound has demonstrated clear effects on intracellular signaling and apoptosis, its specific role in the direct regulation of cellular proliferation and the dynamics of the cell cycle has not been detailed in the currently available scientific literature. Further research is required to elucidate whether this compound has a primary function in controlling cell division and cell cycle progression.

Angiogenesis Modulation and Neovascularization

This compound has been identified as a modulator of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. Research indicates that this compound acts as an inhibitor of this process. The anti-angiogenic potential has been evaluated through a series of in vitro and in vivo models, which have elucidated its effects on endothelial cells and capillary development.

In vitro studies using endothelial cells have demonstrated that both this compound and its dimeric form, Vilangin, exhibit inhibitory effects on key angiogenic processes. nih.gov These include the inhibition of wound healing, single-cell migration, and the formation of endothelial rings. nih.govnih.gov Furthermore, a reduction in nitric oxide production, a molecule involved in angiogenesis, was observed in the presence of these compounds. nih.govnih.gov

The anti-angiogenic activity was further confirmed using the in vivo chorioallantoic membrane (CAM) egg yolk assay. nih.gov In this model, treatment with this compound resulted in a noticeable reduction in the length, size, and number of junctions of blood capillaries compared to untreated controls. nih.govnih.gov These findings collectively suggest that this compound attenuates angiogenesis. nih.gov

Table 1: Summary of this compound's Anti-Angiogenic Activity

| Assay Type | Model | Observed Effects of this compound/Vilangin | Reference |

|---|---|---|---|

| In Vitro | ECV304 Endothelial Cells | Inhibited wound healing and single cell migration. | nih.govnih.gov |

| In Vitro | ECV304 Endothelial Cells | Inhibited endothelial ring formation. | nih.govnih.gov |

| In Vitro | ECV304 Endothelial Cells | Reduced nitric oxide production. | nih.govnih.gov |

| In Vivo | Chorioallantoic Membrane (CAM) Assay | Reduction in length, size, and junctions of blood capillaries. | nih.govnih.gov |

Identification of Direct Molecular Targets and Protein-Ligand Interactions

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. This process involves a combination of computational prediction and experimental validation to map the interactions between the compound and cellular proteins.

Bioinformatic databases are instrumental in the initial stages of target identification for bioactive compounds like this compound. ChEMBL, a manually curated database of bioactive molecules, provides extensive information on known targets and physicochemical properties. ebi.ac.ukcncb.ac.cn this compound is registered in the ChEMBL database under the ID CHEMBL221137. ebi.ac.uk Analysis of this data reveals numerous potential protein targets, offering a starting point for further investigation. ebi.ac.uk

Databases such as STRING are used to explore protein-protein interaction networks, which can help prioritize predicted targets by placing them within a broader biological context of cellular pathways and functions. This approach allows researchers to form hypotheses about how a compound might influence cellular processes by binding to specific proteins within these networks.

Table 2: Bioinformatic Profile of this compound (Embelin) in ChEMBL

| Parameter | Value | Reference |

|---|---|---|

| ChEMBL ID | CHEMBL221137 | ebi.ac.uk |

| Molecule Type | Small molecule | ebi.ac.uk |

| Molecular Formula | C17H26O4 | ebi.ac.uk |

| Molecular Weight | 294.39 | ebi.ac.uk |

| Total Targets in ChEMBL | 759 | ebi.ac.uk |

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. ebi.ac.uk The analysis of PPI networks provides a systems-level view of cellular organization and function. nih.govnih.gov These networks are mathematical representations of the physical contacts between proteins in a cell. ebi.ac.uk By mapping the known or predicted targets of a compound onto a PPI network, it is possible to identify "hub" proteins—highly connected nodes that are often critical for network stability and function.

Modulation of these hub proteins by a ligand like this compound could have significant downstream effects on cellular pathways. Knowledge of PPIs can be used to assign roles to uncharacterized proteins and to understand the relationships between proteins that form multi-molecular complexes. ebi.ac.uk The construction and analysis of PPI networks are therefore valuable tools for predicting the functional consequences of a compound's binding activity and for identifying key molecular hubs that may mediate its therapeutic effects. nih.gov

Following computational prediction, experimental binding studies are necessary to confirm and quantify the interaction between a compound and its target proteins. nih.gov These studies are essential for defining the molecular specificity and affinity of the ligand.

In silico docking studies have been employed to investigate the binding of this compound and its derivatives to specific enzymes. For example, the docking behavior of Vilangin (a dimeric form of this compound) with human nitric oxide synthases (NOS) was evaluated. nih.govnih.gov These computational analyses predicted a strong interaction, with Vilangin exhibiting a maximum interaction energy of -74.6 kcal/mol. nih.govnih.gov Such studies provide insights into the putative binding sites and the strength of the interaction at a molecular level. nih.gov Radioligand receptor binding assays and other in vitro techniques are commonly used to experimentally determine binding affinity, providing a direct measure of the ligand-receptor interaction without the complexities of a whole-animal system. nih.gov

Table 3: In Silico Docking Results for Vilangin (Dimeric this compound)

| Ligand | Target Enzyme | Predicted Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Vilangin | Human Nitric Oxide Synthase (NOS) | -74.6 | nih.govnih.gov |

Investigations into this compound-Mediated Gene Expression and Proteomic Modulations

The biological effects of a compound are often mediated through changes in gene expression and, consequently, the cellular proteome. Analyzing these changes provides a comprehensive view of the compound's impact on cellular function and pathways.

Matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) are families of zinc-dependent endopeptidases. nih.gov These enzymes play a critical role in the remodeling and degradation of the extracellular matrix (ECM). nih.gov The expression and activity of MMPs and ADAMTS are involved in numerous physiological and pathological processes, including angiogenesis, tissue repair, and inflammation. nih.govnih.gov

Given their central role in ECM dynamics, investigating the effect of this compound on the gene expression of various MMPs and ADAMTS is a key area of research. Such analysis can reveal whether this compound's anti-angiogenic effects are mediated, in part, by altering the expression of these proteinases. Techniques like quantitative real-time PCR (qRT-PCR) and microarray analysis are typically used to measure changes in mRNA levels of specific MMP and ADAMTS genes following treatment with the compound. nih.govmdpi.com Understanding these modulations is crucial for fully characterizing this compound's mechanism of action in processes involving tissue remodeling.

Table 4: Key MMPs and ADAMTS Enzymes and Their Functions

| Enzyme Family | Example | Primary Function/Substrate | Reference |

|---|---|---|---|

| MMPs | MMP-1, MMP-8, MMP-13 (Collagenases) | Degrade interstitial collagens (e.g., Type II collagen). | nih.gov |

| MMPs | MMP-2, MMP-9 (Gelatinases) | Degrade gelatins and Type IV collagen. | nih.gov |

| ADAMTS | ADAMTS-4, ADAMTS-5 (Aggrecanases) | Cleave aggrecan, a major proteoglycan in cartilage. | dntb.gov.ua |

| ADAMTS | ADAMTS-2, ADAMTS-3, ADAMTS-14 | Procollagen N-propeptidases involved in collagen fibril assembly. | dntb.gov.ua |

| ADAMTS | ADAMTS-13 | Cleaves von Willebrand Factor (vWF). | dntb.gov.ua |

Examination of Apoptosis-Related Protein Expression (e.g., Bax, Bcl-2, Caspase-3)

This compound's pro-apoptotic activity is intricately linked to its ability to modulate the expression and activity of key proteins involved in the apoptotic cascade. Research has consistently demonstrated that this compound orchestrates a shift in the delicate balance between pro-apoptotic and anti-apoptotic proteins, ultimately favoring programmed cell death. This is primarily achieved through the regulation of the Bcl-2 family of proteins and the activation of executioner caspases, such as Caspase-3.

The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis by controlling the permeability of the mitochondrial membrane. This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptotic stimuli. A high Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key event that triggers the activation of caspases and commitment to apoptosis.

Studies have shown that this compound treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax in various cancer cell lines. This alteration in the Bax/Bcl-2 ratio is a pivotal mechanism through which this compound induces apoptosis.

Furthermore, the activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Caspase-3 is a key executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This compound has been observed to induce the activation of Caspase-3, often in a dose-dependent manner. This activation is a downstream consequence of the this compound-induced changes in the Bcl-2 family proteins and the subsequent release of cytochrome c.

The collective evidence from various studies underscores the significance of this compound's influence on the expression of Bax, Bcl-2, and the activation of Caspase-3 as a central mechanism of its pro-apoptotic action.

Detailed Research Findings

Numerous investigations have elucidated the specific effects of this compound on apoptosis-related proteins across different cancer cell types. For instance, in human leukemia cells, this compound treatment has been shown to decrease the expression of anti-apoptotic proteins. nih.gov Similarly, in human acute T cell lymphoma Jurkat cells, this compound was found to downregulate the expression of X-linked inhibitor of apoptosis (XIAP), another key anti-apoptotic protein, and influence the Bcl-2 family. nih.gov

In prostate cancer cells, this compound has been reported to suppress the activation of Akt/mTOR/S6K1 signaling, which correlates with the downregulation of anti-apoptotic proteins including Bcl-2 and the activation of caspase-3. researchgate.net Research on human gastric carcinoma cells has also demonstrated that this compound induces apoptosis through the activation of caspase-3. nih.gov Furthermore, in osteosarcoma cells, this compound promoted apoptosis via the downregulation of XIAP and the PI3K/Akt signaling pathway, leading to an increase in caspase-3, caspase-8, and caspase-9. nih.gov

The modulation of these key apoptotic regulators by this compound highlights its potential as a therapeutic agent that can trigger programmed cell death in cancer cells.

Interactive Data Tables

Table 1: Effect of this compound on the Bax/Bcl-2 Ratio in Cancer Cells

| Cell Line | This compound Concentration | Change in Bax Expression | Change in Bcl-2 Expression | Resulting Bax/Bcl-2 Ratio | Reference |

| Human Prostate Cancer Cells | Varies | Upregulation | Downregulation | Increased | researchgate.net |

| Human Leukemia Cells | Varies | Not Specified | Downregulation | Increased | nih.gov |

| Human Gastric Carcinoma Cells | 5, 10, 15 µM | Not Specified | Not Specified | Not Specified | nih.gov |

| Human Osteosarcoma Cells | Varies | Not Specified | Downregulation | Increased | nih.gov |

Table 2: Caspase-3 Activation in Response to this compound Treatment

| Cell Line | This compound Concentration | Fold Increase in Caspase-3 Activity | Method of Detection | Reference |

| Human Gastric Carcinoma Cells | 5, 10, 15 µM | Significant Activation | Commercial Kit | nih.gov |

| Human Prostate Cancer Cells | Varies | Activation Observed | Western Blot | researchgate.net |

| Human Osteosarcoma Cells | Varies | Increased Expression | Western Blot | nih.gov |

Preclinical Pharmacological Investigations of Embinin S Biological Activities

In Vitro Mechanistic Studies Using Cell-Based Assays

In vitro cell-based assays are fundamental tools in preclinical research to investigate the direct effects of a compound on specific cell types and to decipher its molecular mechanisms of action epo-berlin.comnih.govsigmaaldrich.comnih.gov. These assays can assess various cellular processes, including cell viability, proliferation, apoptosis, migration, invasion, and the modulation of signaling pathways epo-berlin.comsigmaaldrich.comnih.gov. While direct, detailed in vitro mechanistic studies specifically focused solely on Embinin in cell-based assays are less extensively documented in the provided search results compared to in vivo studies, findings related to its observed biological activities in animal models and studies on related compounds like Embelin (B1684587) offer insights into potential mechanisms explored using cell-based approaches.

Studies investigating the anticancer effects of compounds often employ cell-based assays to determine cytotoxicity (e.g., IC50 values), induce apoptosis, and analyze effects on the cell cycle in various cancer cell lines epo-berlin.comnih.govmdpi.com. For instance, research on Embelin, a related compound, has shown it induces apoptosis and cell cycle arrest in various cancer cells and modulates signaling pathways like NF-κB, PI3K/Akt, and STAT3 nih.govnih.gov. Given that this compound has also been found in extracts exhibiting anticancer activity against prostate cancer cell lines nih.gov, it is likely that cell-based assays would be employed to investigate similar mechanisms for this compound, such as its impact on cell viability, proliferation, and the induction of programmed cell death in these cancer cells.

Furthermore, in vitro assays can be used to study the effects of compounds on specific enzymes or receptors, providing direct evidence of a chemical's mechanism of action at the molecular level nih.gov. The observed effects of this compound in animal models, such as the activation of the cAMP pathway in lumbar disc herniation nih.govresearchgate.net, suggest that cell-based assays could be utilized to investigate how this compound interacts with components of this pathway in relevant cell types. Similarly, studies on the antimicrobial activity of compounds often involve in vitro testing against specific bacterial or fungal strains to determine minimum inhibitory concentrations (MICs) and understand the mechanisms of action against these microorganisms primescholars.comscielo.br. Research indicating that this compound is present in extracts with antimicrobial activity suggests that in vitro assays would be used to pinpoint its specific effects on pathogenic microorganisms nih.gov.

Assessment of this compound in Animal Models for Specific Biological Activities

Animal models are indispensable for evaluating the in vivo efficacy and potential therapeutic applications of a compound in a complex biological system, providing data on its effects on disease progression and physiological responses researchgate.netnih.govmdpi.complos.org. Preclinical studies utilizing various animal models have provided evidence for this compound's biological activities in specific conditions.

Role of this compound in Lumbar Disc Herniation (LDH) Animal Models

This compound has been investigated for its potential therapeutic role in lumbar disc herniation (LDH) using rat models nih.govresearchgate.net. LDH involves the protrusion of the nucleus pulposus (NP), which can lead to pain and neurological symptoms mdpi.com. Reabsorption of the herniated nucleus pulposus is a natural process that can contribute to recovery nih.govresearchgate.net.

Studies in LDH rat models, established by lumbar epidural insertion of tail disc, have shown that this compound promotes lumbar disc neovascularization nih.govresearchgate.net. Neovascularization, the formation of new blood vessels, is considered one of the mechanisms involved in the reabsorption of herniated disc material nih.gov. This compound treatment significantly increased the number of CD34-positive cells in the nucleus pulposus of LDH rats, indicating the promotion of neovascularization nih.gov. Furthermore, this compound treatment significantly promoted the secretion of Vascular Endothelial Growth Factor (VEGF) in the nucleus pulposus of LDH rats, a key factor in neovascularization nih.gov.

Beyond promoting neovascularization, this compound was found to induce apoptosis of nucleus pulposus cells in LDH rats nih.govresearchgate.net. Apoptosis, or programmed cell death, of NP cells is another mechanism implicated in the reabsorption of the herniated disc nih.gov. Immunoblot assays showed that this compound treatment affected the expression of proteins involved in apoptosis, such as cleaved caspase-3, Bax, and Bcl-2, in the nucleus pulposus tissues of treated rats researchgate.net.

Cardiotonic Activity Evaluation in Preclinical Mammalian Models

Based on the available search results, there is no specific preclinical data detailing the evaluation of this compound's cardiotonic activity in mammalian models. Preclinical studies on cardiac effects often focus on cardiotoxicity, utilizing various animal species like rats, rabbits, pigs, and dogs to assess adverse effects on the heart nih.gov. While some natural compounds are known to have cardiovascular effects, the provided information does not include research on this compound's potential to increase the force of heart muscle contraction.

Antimicrobial Activity against Pathogenic Microorganisms

Preclinical studies have explored the potential of this compound, or extracts containing it, to exhibit antimicrobial activity against pathogenic microorganisms. This compound was detected in the intracellular extract of Glutamicibacter mysorens, a bacterium isolated from mangrove soil nih.gov. This intracellular extract demonstrated potent antimicrobial activity against a broad spectrum of test pathogens, including Salmonella typhimurium, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, and Bacillus cereus nih.gov. While this study identified this compound within an active extract, it suggests this compound may contribute to the observed antimicrobial effects nih.gov.

Research on Embelin, a related benzoquinone derivative, has also shown antimicrobial properties. Embelin was found to restore the efficacy of carbapenem (B1253116) antibiotics against New Delhi metallo-β-lactamase-1 (NDM-1)-producing pathogens, such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii frontiersin.org. Embelin acted as a potent inhibitor of NDM-1 enzymes, which are responsible for inactivating carbapenem antibiotics frontiersin.org. Although this finding is specifically for Embelin, it highlights the potential for related compounds like this compound, also a natural product, to possess antimicrobial or antibiotic adjuvant properties.

Antioxidant and Anti-inflammatory Properties in Biological Systems

The antioxidant and anti-inflammatory properties of natural compounds are frequently investigated in preclinical settings due to their potential therapeutic benefits in various diseases ajbls.commdpi.comajol.info. While direct, extensive data specifically on this compound's antioxidant and anti-inflammatory activities in biological systems from the provided search results is limited, related compounds and extracts containing this compound offer some indication.

Embelin has been reported to possess anti-inflammatory properties nih.gov. Additionally, a newly synthesized adduct of embelin with ninhydrin (B49086) demonstrated higher antioxidant activity in DPPH tests and better anti-inflammatory activity compared to embelin itself in preclinical evaluations researchgate.net. These findings suggest that the core structure related to this compound may possess inherent antioxidant and anti-inflammatory potential.

Furthermore, this compound has been isolated from plants like Iris palaestina, which also contains compounds like irigenin (B162202) known for antioxidant and anticancer properties mdpi.com. Extracts from various medicinal plants containing phenolic compounds, including flavonoids like this compound, are often studied for their antioxidant and anti-inflammatory effects, attributed to their ability to scavenge free radicals and modulate inflammatory pathways mdpi.comajol.info. The presence of this compound in such plants and active extracts nih.govmdpi.com suggests it may contribute to these broader biological activities.

Anticancer Effects in Preclinical Oncology Models

Preclinical oncology models, including both in vitro cell line studies and in vivo animal models, are used to evaluate the potential of compounds to inhibit cancer cell growth, induce cell death, and reduce tumor progression epo-berlin.comchampionsoncology.com. This compound, and structurally related compounds like Embelin, have shown promise in preclinical investigations of their anticancer effects.

This compound was identified in an intracellular extract of Glutamicibacter mysorens that exhibited significant anticancer activity on a prostate cancer cell line nih.gov. This indicates a potential role for this compound in inhibiting the growth of prostate cancer cells nih.gov.

More extensive research has been conducted on the anticancer effects of Embelin, which provides insights into potential mechanisms that might also be relevant to this compound. Embelin has demonstrated promising anti-cancer effects against various tumors in preclinical studies, including breast, pancreatic, prostate, colorectal, bladder, and liver cancer nih.govnih.gov. Its mechanisms of action include inducing apoptosis, cell cycle arrest, and autophagy in various cancer cells and animal models nih.govnih.gov. Embelin has been shown to modulate critical signaling pathways involved in cancer pathophysiology, such as NF-κB, PI3K/Akt, and interleukin-6/STAT3 signaling pathways nih.govnih.gov. For example, Embelin was found to inhibit the proliferation of osteosarcoma and induce apoptosis by affecting the PI3K/Akt pathway and suppressing XIAP nih.gov. In prostate cancer cells, Embelin decreased cell viability and induced apoptosis by inhibiting the Akt signaling pathway nih.gov. Embelin has also been shown to promote the release of cytochrome C, leading to the activation of caspases involved in apoptosis nih.gov.

While much of the detailed mechanistic work in the provided results focuses on Embelin, the identification of this compound in an extract with anticancer activity nih.gov suggests that this compound may share some of these anticancer properties and mechanisms, warranting further dedicated investigation.

Metabolomic Profiling and Biotransformation Studies of Embinin

Identification and Characterization of Embinin Metabolites in Biological Matrices

The investigation of a compound's metabolites within biological matrices is a critical step in understanding its metabolic fate. This process typically involves the administration of the parent compound to an in vivo or in vitro model, followed by the collection of biological samples such as plasma, urine, feces, and bile. alwsci.com The primary objective is to detect, identify, and characterize all significant metabolites.

Advanced analytical techniques are employed for this purpose, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent. alwsci.com High-resolution mass spectrometry (HRMS), particularly instruments like Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements, which are crucial for determining the elemental composition of potential metabolites. waters.comnih.gov Tandem mass spectrometry (MS/MS) is then used to generate fragmentation patterns of the metabolite ions, offering structural insights. alwsci.com

The identification process compares the mass spectral data of the metabolites to that of the parent drug. Common metabolic modifications, such as oxidation, hydroxylation, glucuronidation, and sulfation, result in predictable mass shifts from the parent compound. nih.govnih.gov For instance, the addition of an oxygen atom results in a mass increase of 16 Da, while conjugation with glucuronic acid adds 176 Da.

Table 1: Common Metabolic Reactions and Corresponding Mass Shifts

| Metabolic Reaction | Mass Shift (Da) |

| Hydroxylation | +16 |

| Acetylation | +42 |

| Glucuronidation | +176 |

| Glucose Conjugation | +162 |

| Sulfation | +80 |

| Glutathione Conjugation | +305 |

| Reduction | +2 |

| N-dealkylation | Varies |

| O-dealkylation | Varies |

This table represents common biotransformation reactions but is not specific to this compound.

Elucidation of this compound Metabolic Pathways in Preclinical Species

The elucidation of metabolic pathways is essential for predicting a compound's pharmacokinetic profile and potential for drug-drug interactions. bioivt.comnih.gov These studies are typically conducted in various preclinical species (e.g., rats, mice, dogs, monkeys) to identify potential differences in metabolism compared to humans. nih.govresearchgate.net Both in vitro and in vivo models are utilized to build a comprehensive metabolic map. researchgate.net

In vitro models, such as liver microsomes, S9 fractions, and hepatocytes from different species, are instrumental in identifying the primary enzymes responsible for metabolism, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.netmdpi.com By incubating the compound with these systems, researchers can generate metabolites and identify the major routes of biotransformation (Phase I and Phase II reactions). alwsci.comnih.gov

In vivo studies involve administering the compound to preclinical species and analyzing biological samples over time to understand the absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This provides a more complete picture of how the compound and its metabolites are processed and eliminated by a whole organism. nih.gov Species differences in metabolic pathways are a critical consideration, as they can significantly impact the translation of preclinical safety and efficacy data to humans. nih.govbioivt.com

Table 2: Common In Vitro and In Vivo Models for Metabolism Studies

| Model Type | Model Example | Purpose |

| In Vitro | Liver Microsomes | Study of Phase I (CYP) and some Phase II metabolism. mdpi.com |

| In Vitro | S9 Fraction | Contains both microsomal and cytosolic enzymes for broader metabolic coverage. nih.gov |

| In Vitro | Hepatocytes | More complete system with both Phase I and Phase II enzymes and transporters. nih.gov |

| In Vivo | Rodent Models (Rat, Mouse) | Initial ADME studies and metabolite identification. nih.gov |

| In Vivo | Non-rodent Models (Dog, Monkey) | Used to assess metabolic profiles in species phylogenetically closer to humans. nih.gov |

This table represents common models used in metabolic research and is not specific to studies on this compound.

Advanced Strategies for Metabolite Structural Characterization

While LC-MS/MS provides initial structural information, unambiguous characterization of novel or unexpected metabolites often requires more advanced strategies. nih.gov High-resolution mass spectrometry (HRMS) is fundamental, providing precise mass data to confirm elemental formulas. mdpi.com

When mass spectrometry data is insufficient for complete structural elucidation, particularly for distinguishing between isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. mdpi.comnih.gov This involves isolating a sufficient quantity of the metabolite from the biological matrix, which can be challenging. Techniques like preparative High-Performance Liquid Chromatography (HPLC) are used for this isolation. nih.gov

Another advanced strategy involves the use of radiolabeled compounds (e.g., with ¹⁴C or ³H). This allows for the tracking of all drug-related material, ensuring a complete mass balance and the detection of all metabolites, regardless of their structure. mavensl.com The combination of radiosynthesis with LC-MS and NMR provides a powerful toolkit for comprehensive metabolite identification. nih.govmavensl.com Furthermore, computational tools and in silico prediction models are increasingly used to propose likely metabolite structures based on known metabolic pathways, which can then be confirmed experimentally. researchgate.nettum.de

Computational Chemistry and Molecular Modeling of Embinin

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental computational tools used to investigate the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation (or its relativistic equivalent) to describe the behavior of electrons within a molecule, providing detailed information about properties such as energy levels, charge distribution, dipole moments, and vibrational frequencies.

For a compound like Embinin, QM calculations, particularly those based on Density Functional Theory (DFT), can be employed to determine its optimized molecular geometry and understand its electronic properties mdpi.comscispace.com. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's potential to donate or accept electrons, which is directly related to its reactivity mdpi.comscirp.org. The energy gap between the HOMO and LUMO can indicate the molecule's stability and its propensity for electronic transitions mdpi.com.

Quantum-chemical calculations have been applied to this compound and its derivatives to study aspects such as rotational isomerism, revealing preferred conformations and the energy barriers between them dntb.gov.uaampere-society.org. These calculations can also help predict spectroscopic properties, such as UV-Vis spectra, by simulating electronic transitions scirp.org. Understanding the electronic structure through QM calculations is essential for predicting how this compound might interact with other molecules, including biological targets. Relativistic effects, particularly important for heavier atoms, can also be incorporated into these calculations for increased accuracy in describing electronic structure researchgate.net.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the preferred binding orientation (pose) of a ligand (such as this compound) to a receptor (typically a protein or enzyme) and estimate the strength of the resulting complex nih.gov. This method treats the molecule and its target as three-dimensional structures and explores various binding poses based on scoring functions that estimate the binding affinity.

For this compound, molecular docking simulations can be performed against a variety of potential biological targets to identify likely binding partners and predict how this compound interacts with the binding site. This involves preparing the 3D structures of both this compound and the target protein, defining the binding site on the receptor, and running the docking algorithm to sample possible poses and score them mdpi.com.

Studies involving molecular docking have been conducted for compounds structurally related to this compound, such as embelin (B1684587) and emodin (B1671224) derivatives, demonstrating the application of this technique to natural products for predicting interactions with targets like tyrosinase or viral proteins researchgate.netjyoungpharm.org. Molecular docking can provide information on the key residues in the binding site that interact with this compound through hydrogen bonds, hydrophobic interactions, and other forces jyoungpharm.org. Result researchgate.net specifically mentions the computational assessment of the binding of selected metabolites, including the flavonoid this compound, with anti-cancer targets like CDK-2 and CCNB1 using molecular docking, suggesting potential interactions with these proteins involved in cancer pathways. While docking provides a static snapshot and often treats the receptor as rigid, it is a valuable initial step in identifying potential interactions and prioritizing compounds for further investigation nih.gov.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time based on the principles of classical mechanics researchgate.netundip.ac.id. Unlike static docking, MD accounts for the flexibility of both the ligand and the receptor, offering a more realistic representation of their interactions in a given environment, such as explicit water molecules cresset-group.commdpi.com.

MD simulations can be applied to this compound and its complexes with target proteins to study their conformational behavior and assess the stability of the protein-ligand complex over time mdpi.comresearchgate.netundip.ac.id. These simulations allow researchers to observe conformational changes in the protein upon ligand binding and understand how these changes might affect function researchgate.netundip.ac.idcresset-group.com. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from MD trajectories to evaluate the structural stability and flexibility of the complex and individual residues, respectively undip.ac.id.

Furthermore, MD simulations can be used to estimate binding free energies, providing a more accurate measure of the interaction strength compared to docking scores researchgate.netundip.ac.id. Studies on related compounds like embelin have utilized MD simulations to reveal the stability of their complexes with proteins like human serum albumin (HSA) nih.gov. MD simulations are crucial for understanding the dynamic nature of protein-ligand interactions and can help refine the binding poses predicted by docking, providing insights into the ligand binding mechanism nih.govmdpi.comresearchgate.net.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound influence its biological activity. Computational approaches are increasingly integrated into SAR studies to predict and explain these relationships without the need for synthesizing and testing every possible analog.

For this compound, computational SAR studies can involve using methods like quantitative structure-activity relationship (QSAR) modeling, where molecular descriptors calculated from the 3D structure (often obtained from QM calculations or force fields) are correlated with experimental activity data mdpi.com. Molecular docking and MD simulations can also contribute to SAR by providing insights into how specific structural features of this compound interact with the target protein and how modifications might affect binding affinity or pose nih.gov. By computationally evaluating a series of this compound analogs, researchers can identify key structural motifs responsible for activity and design novel compounds with improved properties researchgate.net. This computational approach allows for the rapid screening of a large number of potential derivatives, guiding the synthesis and testing of the most promising candidates.

Network Pharmacology Approaches for Elucidating Multi-target Mechanisms

Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, multiple targets, and disease networks nih.govamegroups.org. This approach is particularly relevant for natural products like this compound, which may exert their biological effects by modulating multiple pathways and targets simultaneously biomedres.us.

Network pharmacology studies involving this compound would typically involve identifying potential targets of this compound using various computational methods, including target prediction algorithms based on chemical structure similarity, text mining of scientific literature, and potentially high-throughput screening data amegroups.orgbiomedres.us. These predicted targets are then integrated into a biological network representing protein-protein interactions, signaling pathways, and disease-related genes nih.govamegroups.org.

Analytical Methodologies for Embinin Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic techniques are fundamental to the study of Embinin, providing powerful means for its isolation from crude extracts, separation from other constituents, and subsequent quantification. conicet.gov.arwikidata.orglipidmaps.orgmdpi.comwikipedia.orgcdutcm.edu.cn These methods exploit the differential interactions of this compound with a stationary phase and a mobile phase, allowing for its resolution from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound, particularly for assessing its purity and quantifying its presence in various samples. wikidata.orglipidmaps.orgmdpi.com HPLC, often coupled with detectors such as diode array detectors (DAD), provides a sensitive and reproducible method for separating this compound from other compounds in an extract and measuring its concentration. mdpi.comlipidmaps.org

Quantitative analysis of this compound in Iris lactea leaves from different geographical regions has been successfully performed using HPLC-DAD. mdpi.com This method allowed for the determination of this compound content, which showed considerable variation depending on the sample origin. mdpi.com

| Sample Origin | This compound Content (mg·g⁻¹) |

| Nanjing | 0.88–11.78 |

| Tianjin | 0.88–11.78 |

| Haidian, Beijing | 0.88–11.78 |

| Liaoning | 0.88–11.78 |

| Majority of samples | 15–20 (total of 6 components) mdpi.com |

Optimized HPLC conditions for the analysis of this compound in Iris lactea leaves have been established, considering factors such as detection wavelengths (254 nm and 270 nm were tested), mobile phase composition (methanol/acid water and acetonitrile/acid water), column temperature, flow rate, and injection volume. mdpi.com Reversed-phase HPLC (RP-HPLC) coupled with DAD has also been developed and validated for the quantification of related compounds, demonstrating the applicability of this approach for marker-based standardization. tcichemicals.com HPLC has also been utilized for the analysis of C-glycosides, including this compound derivatives, in plants like Rubus chamaemorus L. lipidmaps.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Simultaneous Analysis and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry. bidd.groupmuni.cz This coupling is invaluable for the simultaneous analysis and identification of this compound within complex mixtures, such as plant extracts or microbial cultures. conicet.gov.arwikidata.orgnih.govwikipedia.orgnih.gov

LC-MS has been successfully applied in the metabolomic profiling of Iris palaestina, leading to the identification of this compound as one of the major compounds present in the flower extract. conicet.gov.ar Techniques like LC-High-Resolution Mass Spectrometry (LC-HRMS/MS) provide detailed information about the molecular mass and fragmentation patterns of this compound, aiding in its unequivocal identification. conicet.gov.ar Similarly, HPLC coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (HPLC-Q-TOF-MS/MS) has been used for the qualitative and quantitative analysis of C-glycosylflavones, including this compound, allowing for rapid identification based on molecular weight and characteristic fragment ions. mdpi.comwikipedia.org LC-MS/MS has also been employed to characterize bioactive compounds, such as this compound, isolated from microbial sources like Glutamicibacter mysorens. nih.govnih.gov The ability of LC-MS to provide both separation and detailed mass spectral data makes it an essential tool for the comprehensive analysis of this compound in various biological samples. wikidata.orgbidd.group

Other Advanced Chromatographic Methods (e.g., Thin-Layer Chromatography, Gas Chromatography)

Beyond HPLC and LC-MS, other chromatographic methods have contributed to this compound research. Preparative Medium-Pressure Liquid Chromatography (MPLC) on a C-18 reversed phase has been used for the fractionation of plant extracts, facilitating the isolation of this compound. cdutcm.edu.cn Column chromatography, including the use of Nylon columns, has also been reported for the isolation and purification of this compound from plant sources. impactfactor.org

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are valuable for the rapid separation and visualization of compounds. While some studies extensively detail HPTLC methods for the analysis of Embelin (B1684587), a different compound, the application of TLC in this compound research is primarily mentioned in the context of analyzing hydrolysis products, such as through paper chromatography. impactfactor.org

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. massbank.jpccspublishing.org.cnnih.gov While GC-MS is a valuable tool in the broader field of natural product analysis and chemotaxonomy wikidata.org, its direct application for the analysis of this compound, a relatively large and less volatile flavone (B191248) C-glycoside, is less commonly reported compared to LC-based methods in the provided literature. GC-MS has been used to characterize extracts containing this compound, but the specific identification of this compound itself is often confirmed by LC-MS. nih.govnih.gov

Advanced Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods play a vital role in the characterization and analysis of this compound, providing crucial information about its structure and concentration. While often used for structural elucidation, some spectroscopic techniques, particularly when coupled with chromatography, contribute to quantitative analysis.

Ultraviolet (UV) spectroscopy is commonly used in conjunction with HPLC (as in HPLC-DAD) for the detection and quantification of this compound, leveraging its characteristic UV absorption properties. impactfactor.orgmdpi.comuni.lu While direct quantitative analysis solely by UV spectrophotometry might be more commonly reported for other compounds like Embelin wikipedia.orglipidmaps.orgnih.gov, UV detection is an integral part of many quantitative chromatographic methods for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional NMR techniques, is indispensable for the detailed structural elucidation of this compound and its derivatives. lipidmaps.orglipidmaps.org NMR provides information about the arrangement of atoms within the molecule, confirming its identity and purity. lipidmaps.org

Mass Spectrometry (MS), as discussed in the context of LC-MS, provides information about the molecular weight and fragmentation of this compound, which is essential for its identification and can be used for quantitative purposes in certain MS modes. conicet.gov.arwikidata.orglipidmaps.orgnih.govmdpi.comwikipedia.orgnih.govuni.lu High-resolution MS techniques, such as HR-ESI-MS, allow for the determination of the exact molecular formula of this compound. uni.lu Infrared (IR) spectroscopy can also provide complementary information about the functional groups present in the this compound molecule. uni.lu

While some spectroscopic methods like UV spectrophotometry can be used for direct quantification, in the context of complex natural product extracts containing this compound, they are most often applied in combination with chromatographic separation to ensure accurate and selective quantification. The integration of spectroscopic data, particularly from MS and NMR, is also critical for confirming the identity and purity of this compound standards and isolated samples used in quantitative analysis.

Future Directions and Emerging Research Perspectives

Exploration of Novel Biological Activities and Therapeutic Applications

While the broader class of flavonoids is known for a wide range of biological activities, the specific therapeutic potential of Embinin is still largely uncharted territory. tandfonline.comnih.gov Future research will undoubtedly focus on screening this compound for novel biological activities beyond the general antioxidant properties attributed to many flavonoids. tandfonline.commdpi.com

Key Areas for Exploration:

Anticancer and Antitumor Activity: A primary focus will be to investigate the potential of this compound in oncology. tandfonline.com Research could explore its effects on various cancer cell lines, focusing on mechanisms such as apoptosis induction, inhibition of cell proliferation, and anti-angiogenic properties.

Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases. Future studies will likely assess this compound's ability to modulate inflammatory pathways, potentially offering new therapeutic avenues for conditions like arthritis, inflammatory bowel disease, and neuroinflammatory disorders. tandfonline.com

Neuroprotective Properties: The potential of flavonoids to protect against neurodegenerative diseases is a growing area of interest. Research into this compound could explore its capacity to mitigate oxidative stress and inflammation in the brain, offering potential for conditions like Alzheimer's and Parkinson's disease.

Antidiabetic and Metabolic Effects: Flavonoid C-glycosides have shown promise as antidiabetic agents. tandfonline.comnih.gov Investigating this compound's influence on glucose metabolism, insulin (B600854) sensitivity, and related pathways could reveal its potential in managing type 2 diabetes and metabolic syndrome. nih.gov

Antiviral and Antimicrobial Activities: The search for new antimicrobial and antiviral agents is a global health priority. Screening this compound against a broad spectrum of pathogens could identify novel leads for infectious disease therapies. tandfonline.com

Table 1: Potential Therapeutic Applications of this compound and Corresponding Research Focus

| Potential Therapeutic Application | Key Research Focus |

| Oncology | Induction of apoptosis, inhibition of cell proliferation, anti-angiogenesis |

| Inflammatory Disorders | Modulation of inflammatory pathways (e.g., NF-κB, cytokines) |

| Neurodegenerative Diseases | Reduction of oxidative stress and neuroinflammation |

| Metabolic Diseases | Improvement of glucose metabolism and insulin sensitivity |

| Infectious Diseases | Screening against various bacteria, viruses, and fungi |

Application of Advanced '-omics' Technologies (e.g., Proteomics, Transcriptomics) in this compound Research

To understand the mechanisms of action of this compound at a molecular level, the application of advanced '-omics' technologies will be indispensable. Proteomics and transcriptomics can provide a comprehensive view of how this compound affects cellular processes. nih.govmdpi.com

Proteomics: This technology allows for the large-scale study of proteins. In this compound research, proteomics can be used to identify the specific protein targets that this compound interacts with within a cell. mdpi.com By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered, providing crucial insights into its mechanism of action. researchgate.netmdpi.com

Transcriptomics: This field involves the study of the complete set of RNA transcripts produced by an organism. Transcriptome analysis of this compound-treated cells can reveal which genes are up- or down-regulated in response to the compound. mdpi.commdpi.com This information can help to elucidate the signaling pathways and cellular processes modulated by this compound. mdpi.com

The integration of proteomics and transcriptomics data will offer a more holistic understanding of this compound's biological effects, bridging the gap between gene expression and functional protein activity. nih.govfrontiersin.org

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govrsc.org These technologies can significantly accelerate the research process for natural products like this compound. cas.orgdypvp.edu.in

Potential Applications of AI and ML in this compound Research:

Predicting Biological Activity: AI algorithms can be trained on large datasets of chemical structures and their known biological activities to predict the potential therapeutic properties of this compound. cas.orgfnasjournals.com This can help prioritize experimental studies and focus on the most promising applications.

Identifying Novel Targets: Machine learning models can analyze biological data to identify potential molecular targets for this compound, helping to elucidate its mechanism of action. nih.gov

De Novo Drug Design: AI can be used to design novel derivatives of this compound with improved efficacy, selectivity, and pharmacokinetic properties. dypvp.edu.in

Analyzing Complex Datasets: The vast amounts of data generated by '-omics' technologies can be efficiently analyzed using AI and ML to identify meaningful patterns and correlations. dypvp.edu.in

Collaborative Research Frameworks for Comprehensive Natural Product Investigation

The comprehensive investigation of a natural product like this compound requires a multidisciplinary approach that goes beyond the capabilities of a single research group. mdpi.com Establishing collaborative research frameworks will be crucial for accelerating progress.

These collaborations should bring together experts from various fields, including:

Natural Product Chemistry: For the isolation, purification, and structural elucidation of this compound and its analogues.

Pharmacology and Biology: To conduct in vitro and in vivo studies to evaluate biological activity and therapeutic efficacy.

Computational Chemistry and Bioinformatics: To apply AI, ML, and other computational tools for predictive modeling and data analysis.

Clinical Research: To translate promising preclinical findings into human clinical trials.

By fostering open communication, data sharing, and the exchange of expertise, these collaborative frameworks can create a synergistic environment for the comprehensive investigation of this compound and other promising natural products.

Q & A

Q. How is Embinin structurally characterized in current research, and what analytical methods are employed?

this compound’s structural elucidation involves mass spectrometry (e.g., MALDI-TOF) for molecular weight confirmation and nuclear magnetic resonance (NMR) for 2D/3D structural resolution. Advanced techniques like X-ray crystallography may supplement these findings. For example, Figure 8 in recent studies illustrates its 2D and 3D configurations using these methods . Additionally, Box-Behnken design optimizes analytical protocols for compound identification .

Q. What standard assays are used to evaluate this compound’s bioactivity in preclinical studies?

Common assays include:

- Antiproliferative activity : Cell viability assays (e.g., MTT) on cancer cell lines .

- Apoptosis induction : TUNEL assays and immunoblotting for caspase-3/9 activation .

- Neovascularization : Immunohistochemistry (IHC) to assess vascular endothelial growth factor (VEGF) expression in animal models . Researchers must validate these assays with appropriate controls and replicate experiments to ensure robustness .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in cAMP signaling pathway activation?

- Experimental model : Use rat lumbar disc herniation (LDH) models to mimic in vivo conditions, with this compound administered via epidural insertion .

- Methodology : Combine RNA sequencing and KEGG pathway analysis to identify cAMP-related targets. Validate findings with Western blotting for key proteins (e.g., PKA, CREB) .

- Controls : Include sham-operated rats and cAMP pathway inhibitors (e.g., H89) to confirm specificity .

Q. What strategies address contradictions in reported mechanisms of this compound’s bioactivity across studies?

- Data triangulation : Cross-validate results using multiple techniques (e.g., in vitro apoptosis assays and in vivo neovascularization models) .

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., dosage variations, model species) .

- Replication studies : Reproduce key findings in independent labs to confirm generalizability .

Q. How can researchers ensure reproducibility when studying this compound’s effects on nucleus pulposus (NP) cell apoptosis?

- Standardized protocols : Detail NP cell isolation methods (e.g., enzymatic digestion of rat intervertebral discs) and culture conditions (e.g., hypoxia mimics) .